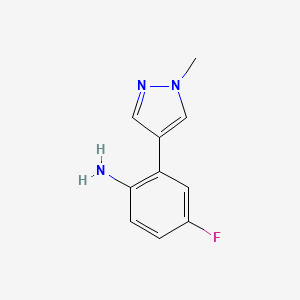
4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline
Overview
Description
“4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline” is a chemical compound with the CAS Number: 1183800-47-6 . It has a molecular weight of 191.21 and its IUPAC name is 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline” is 1S/C10H10FN3/c1-14-6-7(5-13-14)9-4-8(11)2-3-10(9)12/h2-6H,12H2,1H3 . This indicates that the compound has a pyrazole ring attached to an aniline group with a fluorine atom.Physical And Chemical Properties Analysis
“4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline” is a powder at room temperature . It has a molecular weight of 191.21 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Pharmaceutical Research
The pyrazole ring found in 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline is a common motif in many pharmaceutical compounds due to its biological activity . This particular compound could serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. Its structural features allow for interactions with various biological targets, which can be explored for drug development.
Agrochemical Development
Pyrazole derivatives are known to possess agrochemical properties . This compound could be investigated for its potential use in the development of new pesticides or herbicides, contributing to the protection of crops and yield optimization.
Biological Studies
The compound’s potential biological activities, as indicated by the presence of the pyrazole ring, make it a candidate for biological studies . It could be used in assays to understand its interaction with biological macromolecules, which might lead to insights into cellular processes or the development of diagnostic tools.
Chemical Synthesis
This compound can act as a building block in chemical synthesis . Its reactive sites, such as the amino group and the fluorine atom, allow for various chemical transformations, enabling the creation of a wide array of derivatives with diverse properties and applications.
Safety and Hazards
properties
IUPAC Name |
4-fluoro-2-(1-methylpyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-6-7(5-13-14)9-4-8(11)2-3-10(9)12/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRAXKVJUQIIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)
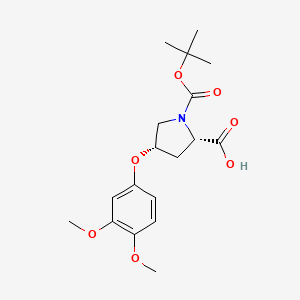
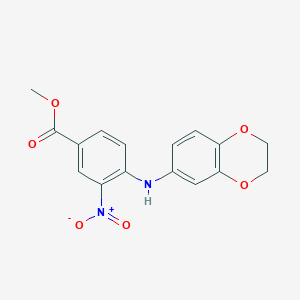

![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465559.png)
![7-Chlorofuro[3,4-c]pyridine](/img/structure/B1465560.png)
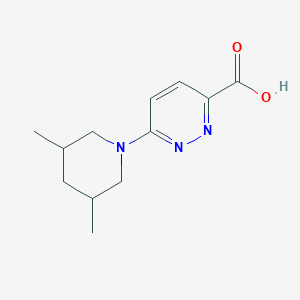
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1465562.png)
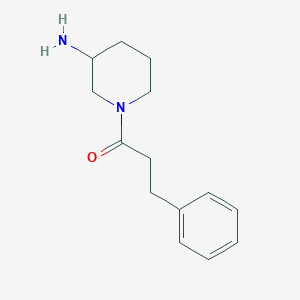
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol](/img/structure/B1465565.png)
![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B1465566.png)
![1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol](/img/structure/B1465567.png)